Cas no 84692-91-1 (Arglabin)

Arglabin (+) -arglabin), a natural product isolated from Artemisia lucidum, is an NLRP3 inflammasome inhibitor Arglabin has anti-inflammatory and anti-tumor activities Conclusion: the antitumor activity of arglabin is achieved by inhibiting farnesyl transferase and activating Ras proto oncogene
Arglabin structure
Arglabin structure
Product Name:Arglabin
CAS No:84692-91-1
Molecular Formula:C15H18O3
Molecular Weight:246.301624774933
MDL:MFCD28716120
CID:724251
PubChem ID:636760

Arglabin Properties

Names and Identifiers

    • 3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one,5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aR,4aS,6aS,9aS,9bR)-
    • Arglabin
    • (+)-Arglabin
    • 3H-​Oxireno[8,​8a]​azuleno[4,​5-​b]​furan-​8(4aH)​-​one, 5,​6,​6a,​7,​9a,​9b-​hexahydro-​1,​4a-​dimethyl-​7-​methylene-​, (3aR,​4aS,​6aS,​9aS,​9bR)​-
    • 3H-?Oxireno[8,?8a]?azuleno[4,?5-?b]?furan-?8(4aH)?-?one, 5,?6,?6a,?7,?9a,?9b-?hexahydro-?1,?4a-?dimethyl-?7-?methylene-?, (3aR,?4aS,?6aS,?9aS,?9bR)?-
    • (3aR,4aS,6aS,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a-dimethyl-7-methylene-3H-oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one
    • 1(R),10(S)-Epoxy-5(S),5(S),7(S)-guaia-3(4),11(13)-dien-6,12-olide
    • (1R,3S,6R,10R,11R)-3,12-Dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8
    • (1S,3R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one
    • (3aR,4aS,6aS,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a-dimethyl-7-methylene-3H-oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one (ACI)
    • 3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, [4aS-(3aS*,4aα,6aα,9aβ,9bα)]- (ZCI)
    • Arglabine
    • (+)-Arglabin(+)-Arglabin
    • MS-23492
    • BCP09930
    • (1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.0?,?.0?,??]tetradec-12-en-8-one
    • (1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one
    • BDBM50433455
    • HY-16059
    • (1R,3S,6S,10S,11S)-3,12-Dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one
    • UNII-YS8UOP7QZ1
    • SCHEMBL60010
    • Arglabin=DMA
    • YS8UOP7QZ1
    • 1beta,10beta-epoxyguaia-3,11(13)-dien-12,6alpha-olide
    • Q24522351
    • 84692-91-1
    • 3H-Oxireno(8,8a)azuleno(4,5-b)furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-
    • CHEMBL2206431
    • 3H-OXIRENO(8,8A)AZULENO(4,5-B)FURAN-8(4AH)-ONE, 5,6,6A,7,9A,9B-HEXAHYDRO-1,4A-DIMETHYL-7-METHYLENE-, (3AR,4AS,6AS,9AS,9BR)-
    • AKOS030485961
    • CHEBI:73228
    • 3H-OXIRENO(8,8A)AZULENO(4,5-B)FURAN-8(4AH)-ONE, 5,6,6A,7,9A,9B-HEXAHYDRO-1,4A-DIMETHYL-7-METHYLENE-, (4AS-(3AS*,4A.ALPHA.,6A.ALPHA.,9A.BETA.,9B.ALPHA.))-
    • (3aR,4aS,6aS,9aS,9bR)-1,4a-dimethyl-7-methylene-5,6,6a,7,9a,9b-hexahydro-3H-oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one
    • DTXSID30233687
    • HB4630
    • SCHEMBL15527919
    • 1b,10b-Epoxyguaia-3,11(13)-dien-12,6a-olide
    • BRD-K62734952-001-01-0
    • A3449
    • (3aR,4aS,6aS,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a-dimethyl-7-methylene-3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one,
    • GLXC-20521
    • 3H-OXIRENO(8,8A)AZULENO(4,5-B)FURAN-8(4AH)-ONE, 5,6,6A,7,9A,9B-HEXAHYDRO-1,4A-DIMETHYL-7-METHYLENE-, (4AS-(3AS*,4AALPHA,6AALPHA,9ABETA,9BALPHA))-
    • DTXCID60156178
    • DA-61201
    • (1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo(9.3.0.01,3.06,10)tetradec-12-en-8-one
    • (+)-Arglabin?
    • (3aR,4aS,6aS,9aS,9bR)-1,4a-dimethyl-7-methylene-5,6,6a,7,9a,9b-hexahydro-3H-oxireno(8,8a)azuleno(4,5-b)furan-8(4aH)-one
    • MDL: MFCD28716120
    • InChIKey: UVJYAKBJSGRTHA-CUZKYEQNSA-N
    • Inchi: 1S/C15H18O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,10-12H,2,5-7H2,1,3H3/t10-,11+,12-,14-,15+/m0/s1
    • SMILES: C[C@@]12O[C@]31CC=C(C)[C@@H]3[C@H]1OC(=O)C(=C)[C@@H]1CC2

Computed Properties

  • Exact Mass: 246.125594g/mol
  • Surface Charge: 0
  • XLogP3: 1.7
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 246.125594g/mol
  • Monoisotopic Mass: 246.125594g/mol
  • Topological Polar Surface Area: 38.8Ų
  • Heavy Atom Count: 18
  • Complexity: 506
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 246.30

Experimental Properties

  • LogP: 2.37190
  • PSA: 38.83000
  • Refractive Index: 1.57
  • Boiling Point: 404.6±45.0 °C at 760 mmHg
  • Melting Point: 100-102 ºC
  • Flash Point: 171.3±23.3 °C
  • Solubility: Slightly soluble (7.9 g/l) (25 º C),
  • Color/Form: Powder
  • Density: 1.22±0.1 g/cm3 (20 ºC 760 Torr),

Arglabin Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G446-10mg
Arglabin
84692-91-1 95%
10mg
$367.00 2025-02-27
A2B Chem LLC
AH51030-1mg
Arglabin
84692-91-1 ≥98%
1mg
$83.00 2024-04-19
Aaron
AR00G4CI-5mg
Arglabin
84692-91-1
5mg
$106.00 2025-01-24
abcr
AB479773-10 mg
Arglabin, 95%; .
84692-91-1 95%
10mg
€735.10 2023-06-15
ChemScence
CS-3012-5mg
Arglabin
84692-91-1 99.49%
5mg
$308.0 2022-04-26
Crysdot LLC
CD32000274-5mg
Arglabin
84692-91-1 98+%
5mg
$228 2024-07-18
DC Chemicals
DC9645-50 mg
(+)-Arglabin
84692-91-1 >98%
50mg
$800.0 2022-02-28
eNovation Chemicals LLC
D628759-10mg
Arglabin
84692-91-1 97%
10mg
$340 2022-09-07
MedChemExpress
HY-16059-10mM*1mLinDMSO
Arglabin
84692-91-1 99.87%
10mM*1mLinDMSO
¥3178 2023-07-26
S e l l e c k ZHONG GUO
E2187-1mg
Arglabin
84692-91-1
1mg
¥2940.23

Arglabin Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Methyl iodide ,  Sodium bicarbonate Solvents: Methanol ,  Dichloromethane
Reference
Enantioselective synthesis of arglabin
Kalidindi, Srinivas; Jeong, Won Boo; Schall, Andreas; Bandichhor, Rakeshwar; Nosse, Bernd; et al, Angewandte Chemie, 2007, 46(33), 6361-6363

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ,  Pyridine ;  -10 °C
Reference
Hemisynthesis of a naturally occurring clinically significant antitumor arglabin from ludartin
Lone, Shabir H.; Bhat, Khursheed A., Tetrahedron Letters, 2015, 56(14), 1908-1910

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: (T-4)-Bis[α,α-bis(trifluoromethyl)benzenemethanolato-κO]diphenylsulfur Solvents: Dichloromethane ;  24 h, rt
Reference
Biomimetic Semisynthesis of Arglabin from Parthenolide
Zhai, Jia-Dai; Li, Dongmei; Long, Jing; Zhang, Hao-Liang; Lin, Jian-Ping; et al, Journal of Organic Chemistry, 2012, 77(16), 7103-7107

Arglabin Raw materials

Arglabin Preparation Products

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Hubei Wande Chemical Co.,Ltd.
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